1,2,5-Trichloro-3-nitrobenzene 1,2,5-Trichloro-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 34283-94-8
VCID: VC3791039
InChI: InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
Molecular Formula: C6H2Cl3NO2
Molecular Weight: 226.4 g/mol

1,2,5-Trichloro-3-nitrobenzene

CAS No.: 34283-94-8

Cat. No.: VC3791039

Molecular Formula: C6H2Cl3NO2

Molecular Weight: 226.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,5-Trichloro-3-nitrobenzene - 34283-94-8

Specification

CAS No. 34283-94-8
Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
IUPAC Name 1,2,5-trichloro-3-nitrobenzene
Standard InChI InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Standard InChI Key ZYJBTGNUWOMRBG-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

1,2,5-Trichloro-3-nitrobenzene features a benzene ring substituted with three chlorine atoms at positions 1, 2, and 5 and a nitro group (-NO2_2) at position 3. Its planar aromatic structure is stabilized by resonance, with electron-withdrawing groups inducing pronounced electron deficiency. The compound’s SMILES notation is C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl\text{C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl}, and its InChI key is ZYJBTGNUWOMRBG-UHFFFAOYSA-N\text{ZYJBTGNUWOMRBG-UHFFFAOYSA-N} .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Melting Point68–71°C
Boiling Point284.1°C (estimated)
Density1.7 g/cm³
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, acetone)
Flash Point125.6°C

The nitro and chlorine substituents contribute to its low solubility in polar solvents and high thermal stability .

Synthesis and Production

Nitration of Trichlorobenzene

The primary synthesis route involves nitration of 1,2,5-trichlorobenzene using a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst. This electrophilic aromatic substitution proceeds at elevated temperatures (50–80°C), yielding 1,2,5-trichloro-3-nitrobenzene with ~50–60% efficiency . Competing isomers (e.g., 1,3,5-trichloro-2-nitrobenzene) are minimized through controlled reaction conditions .

Alternative Methods

Patented approaches describe halogen exchange reactions, where bromine or iodine substituents in nitroaromatics are replaced by chlorine using Cl2\text{Cl}_2 or PCl5\text{PCl}_5 . For example, DE767510C details the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene, a related explosive precursor, via sequential nitration and chlorination .

Industrial and Research Applications

Explosives and Energetic Materials

1,2,5-Trichloro-3-nitrobenzene serves as a precursor to insensitive high explosives (IHEs) like TATB (1,3,5-triamino-2,4,6-trinitrobenzene). Its nitro and chlorine groups facilitate stepwise amination reactions, yielding thermally stable compounds resistant to detonation .

Pharmaceutical Intermediates

The compound is utilized in synthesizing antimicrobial and antifungal agents. Its electron-deficient ring undergoes nucleophilic substitution with amines or thiols, forming bioactive derivatives . For instance, it is a key intermediate in antifolate drugs targeting dihydrofolate reductase .

Agrochemicals

Chlorinated nitroaromatics are precursors to herbicides and pesticides. 1,2,5-Trichloro-3-nitrobenzene derivatives inhibit plant acetyl-CoA carboxylase, making them effective against broadleaf weeds .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Strong absorptions at 1530 cm1^{-1} (N-O asymmetric stretch) and 1350 cm1^{-1} (C-Cl stretch) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) shows a singlet at δ 7.45 ppm for aromatic protons .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity, with retention time ~8.2 minutes .

ManufacturerPurityPrice (USD)
Thermo Scientific97%$182.62/25g
TRC Chemicals95%$45/10mg
Alichem95%$806.85/500mg

Regulatory Compliance

  • REACH: Registered under EC 892-862-7 .

  • TSCA: Listed in the U.S. Toxic Substances Control Act Inventory .

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